N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-12-6-8-13(9-7-12)27-18-14(10-22-27)19(29)26-20(25-18)30-11-17(28)24-21-23-15-4-2-3-5-16(15)31-21/h2-10H,11H2,1H3,(H,23,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVCUQQOKRUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. Benzothiazole derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the acylation of 2-amino-benzothiazole with chloroacetyl chloride. The resulting compound features a benzothiazole moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold via a thioacetamide group.
Crystal Structure
The crystal structure analysis reveals that the compound maintains a planar configuration due to the presence of intramolecular hydrogen bonds and π–π stacking interactions between the aromatic rings. Key parameters from the crystal structure include:
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. Studies indicate that benzothiazole derivatives exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of benzothiazole derivatives indicates that they can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Compounds similar in structure have been shown to arrest the cell cycle at the G2/M phase.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural modifications:
- Substituents on Benzothiazole : The presence of electron-withdrawing or electron-donating groups can significantly enhance or diminish biological activity.
- Linker Length and Type : Variations in the thioacetamide linker can affect solubility and bioavailability.
- Pyrazolo[3,4-d]pyrimidine Modifications : Alterations in this scaffold have been shown to improve potency against specific targets .
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:
- Antibacterial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited up to 175-fold increased activity against Mycobacterium tuberculosis compared to parent compounds .
- Anticancer Studies : In vitro assays indicated that certain analogs could inhibit cancer cell proliferation by more than 70% at low micromolar concentrations .
Scientific Research Applications
Pharmacological Properties
The compound has demonstrated various pharmacological activities:
- Anti-inflammatory Activity : Research indicates that derivatives of benzo[d]thiazole, including N-(benzo[d]thiazol-2-yl)-2-acetamides, have been evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies showed that certain analogs exhibited promising anti-inflammatory effects with lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. A series of heteroarylated benzothiazoles were synthesized and tested against various pathogens, showing effective antibacterial activity . The structure-activity relationship studies highlighted the importance of substituents on the benzothiazole ring in enhancing antibacterial efficacy.
Synthetic Methodologies
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is typically achieved through multi-step chemical reactions:
- Formation of Benzothiazole Derivatives : The synthesis often begins with the acylation of 2-amino-benzothiazole using chloroacetyl chloride to form the benzothiazole scaffold .
- Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions where thiol groups react with electrophilic centers on the pyrazolo[3,4-d]pyrimidine moiety.
- Final Acetamide Formation : The final step involves the introduction of the acetamide functionality through condensation reactions.
Therapeutic Potential
The therapeutic implications of N-(benzo[d]thiazol-2-yl)-2-acetamides are significant:
- Anticonvulsant Properties : Some derivatives have been screened for anticonvulsant activity, indicating potential use in treating epilepsy and related disorders .
- Cancer Treatment : Compounds based on the benzothiazole structure have shown promise in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth and metastasis .
Case Study 1: COX-2 Inhibition
A study synthesized several N-(benzo[d]thiazol-2-yl)-2-acetamides and evaluated their COX-2 inhibitory activities. The most potent compounds displayed IC₅₀ values significantly lower than existing NSAIDs, suggesting a safer profile for long-term use .
Case Study 2: Antimicrobial Efficacy
In another study, a series of benzothiazole derivatives were tested against a panel of bacteria and fungi. Compounds with specific substituents on the benzothiazole ring demonstrated enhanced antimicrobial activity compared to standard antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Compound Variants Tested | Notable Findings |
|---|---|---|
| COX-2 Inhibition | Various N-(benzo[d]thiazol...amides | Potent inhibitors with low toxicity |
| Antimicrobial | Heteroarylated derivatives | Effective against multiple pathogens |
| Anticonvulsant | Selected derivatives | Comparable efficacy to existing treatments |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioacetamide bridge (-S-CH2-CO-NH-) exhibits nucleophilic character, enabling substitution reactions.
Key reactions:
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K2CO3) to form sulfonium salts .
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Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to sulfoxide or sulfone derivatives .
Table 1: Substitution Reactions at Thioether Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 25°C, 12 h | S-Methylated derivative | 72–78 | |
| Oxidation | H2O2 (30%), AcOH, 60°C, 4 h | Sulfoxide (R-SO-R') | 85 |
Electrophilic Substitution on Pyrazolo[3,4-d]pyrimidin Ring
The electron-rich pyrimidine ring undergoes electrophilic substitution at positions C-3 and C-5.
Key reactions:
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Nitration: Fuming nitric acid (HNO3/H2SO4) introduces nitro groups at C-3 .
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Halogenation: Bromine (Br2) in acetic acid yields 5-bromo derivatives .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Position Modified | Product | Source |
|---|---|---|---|---|
| Nitration | HNO3 (98%), H2SO4, 0°C, 2 h | C-3 | 3-Nitro-pyrazolo-pyrimidine | |
| Bromination | Br2 (1 equiv), CH3COOH, 50°C, 6 h | C-5 | 5-Bromo derivative |
Hydrolysis of Acetamide Moiety
The acetamide group (-NH-CO-CH2-S-) undergoes acid- or base-catalyzed hydrolysis:
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Acidic Hydrolysis: Concentrated HCl (6M) at reflux yields carboxylic acid .
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Basic Hydrolysis: NaOH (10%) produces sodium carboxylate salts .
Table 3: Hydrolysis Reactions
| Condition | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 8 h | 2-Mercaptoacetic acid | Intermediate for coupling | |
| Basic (NaOH) | 10% NaOH, 80°C, 4 h | Sodium carboxylate salt | Water-soluble derivative |
Cycloaddition Reactions Involving Benzothiazole
The benzothiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride .
Example Reaction:
-
Diels-Alder Cycloaddition: Benzothiazole acts as a diene with maleic anhydride under reflux in toluene, forming a bicyclic adduct .
Functionalization via Amide Bond Cleavage
The amide bond (-NH-CO-) undergoes cleavage under strong nucleophilic conditions:
Table 4: Amide Bond Transformations
| Reaction | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazinolysis | NH2NH2·H2O, EtOH, reflux, 6 h | Benzothiazolyl hydrazide | 65 |
Redox Reactions at the Pyrimidine Core
The pyrimidine ring undergoes reduction using sodium borohydride (NaBH4) or catalytic hydrogenation :
-
Reduction: NaBH4 in methanol reduces the C=N bond to C-N, yielding dihydropyrimidine derivatives.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling via halogenated intermediates (e.g., brominated at C-5):
-
Suzuki Reaction: Palladium catalysis couples aryl boronic acids to introduce substituted aryl groups .
Photochemical Reactions
Under UV light (λ = 254 nm), the thioether group undergoes homolytic cleavage, generating thiyl radicals . These radicals dimerize or react with alkenes .
Critical Analysis of Reactivity Trends
-
Steric Effects: The p-tolyl group at N-1 hinders reactions at the pyrimidine C-6 position .
-
Electronic Effects: Electron-withdrawing substituents on the benzothiazole ring enhance electrophilic substitution rates .
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Solvent Dependence: Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions compared to THF .
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold for medicinal chemistry and materials science. Further studies should explore its catalytic and enantioselective transformations.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural similarity to CAS 893928-31-8.
Synthetically, both compounds likely follow pathways involving thiazol-2-ylamine acylation and sulfur-based coupling. For example, chloroacetamides derived from thiazol-2-ylamines are converted to thioacetamides via reactions with sulfur and morpholine, as seen in related pyrimidine derivatives . The p-tolyl variant may require tailored purification steps due to reduced steric bulk compared to the 2,4-dimethylphenyl analog.
Bioactivity Implications
Although bioactivity data for the target compound is absent in the evidence, structural analogs suggest that:
- Substituent position critically impacts activity. The p-tolyl group’s para-methyl substitution may enhance metabolic stability compared to ortho-methyl groups, which are prone to steric clashes .
- Thioacetamide linkers are associated with improved solubility and binding affinity in kinase inhibitors, as sulfur atoms facilitate hydrogen bonding and hydrophobic interactions .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound is synthesized via multi-step reactions involving thioacetamide intermediates, acylation of pyrazolo[3,4-d]pyrimidinone cores, and coupling with benzo[d]thiazole derivatives. Key steps include:
- Thiolation : Introducing the thioether group via nucleophilic substitution (e.g., using NaSH or thiourea under reflux) .
- Acylation : Reacting with chloroacetyl chloride or activated esters to form the acetamide moiety .
- Purification : Column chromatography or recrystallization in ethanol/DMF mixtures to isolate the final product . Characterization relies on ¹H/¹³C NMR (to confirm amide and heterocyclic linkages) and HRMS (to verify molecular ion peaks) .
Q. What functional groups in this compound are most reactive, and how do they influence its stability?
- The thioacetamide bridge (-S-C(=O)-N-) is prone to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
- The pyrazolo[3,4-d]pyrimidin-4-one core is sensitive to oxidation; stability studies recommend inert atmospheres (N₂/Ar) during synthesis .
- The p-tolyl group enhances lipophilicity but may reduce solubility in aqueous buffers, necessitating DMSO or PEG-based solvents for biological assays .
Q. What biological activities have been preliminarily reported for this compound?
Early studies highlight:
- Kinase inhibition : Targeting EGFR and VEGFR2 via competitive binding at ATP pockets (IC₅₀ ~ 0.8–1.2 µM) .
- Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC₉₀ = 32 µg/mL) due to thiazole-pyrimidine interactions with cell wall synthesis enzymes .
- Cytotoxicity : Selective inhibition of cancer cell lines (e.g., HepG2, MCF-7) with apoptosis induction via caspase-3/7 activation .
Advanced Research Questions
Q. How can reaction yields be optimized for the critical thioether bond formation step?
- Catalytic systems : Use CuI/1,10-phenanthroline to accelerate C-S coupling (yield increases from 45% to 72%) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfur nucleophiles but may require scavengers to prevent byproduct formation .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes while maintaining >90% purity .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Comparative SAR analysis : Evaluate substituent effects (e.g., p-tolyl vs. 4-chlorophenyl) on target binding using molecular docking (AutoDock Vina) .
- Meta-analysis of assay conditions : Variations in cell viability protocols (e.g., MTT vs. resazurin) can explain discrepancies; standardize using CLSI guidelines .
- Orthogonal validation : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays to rule off-target effects .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
- ADMET prediction : Tools like SwissADME identify potential glucuronidation sites (e.g., benzo[d]thiazole NH) and CYP450 interactions (e.g., 3A4-mediated oxidation) .
- Metabolite identification : LC-MS/MS studies in hepatocyte models reveal primary metabolites (e.g., sulfoxide derivatives) with lower cytotoxicity .
Q. What advanced techniques characterize crystallographic or conformational properties?
- X-ray crystallography : Resolves π-stacking interactions between pyrimidinone and thiazole rings (d-spacing ~3.5 Å) .
- Dynamic NMR : Detects restricted rotation of the acetamide group (ΔG‡ = 12–15 kcal/mol) in DMSO-d₆ at 298–323 K .
- DFT calculations : B3LYP/6-31G(d) models correlate HOMO-LUMO gaps (4.1–4.5 eV) with redox stability .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacokinetic studies?
- Prodrug design : Introduce phosphate esters at the pyrimidinone oxygen to enhance aqueous solubility (logP reduction from 2.8 to 1.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release in vivo .
Q. What experimental designs mitigate byproduct formation during acylation?
- DoE (Design of Experiments) : Optimize molar ratios (amine:chloroacetyl chloride = 1:1.2) and temperature (0–5°C) via response surface methodology .
- In situ quenching : Add scavengers like polymer-bound trisamine to trap excess acylating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
